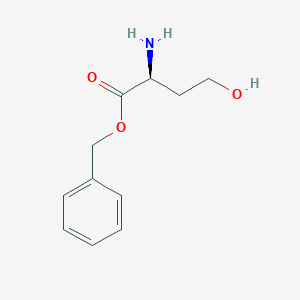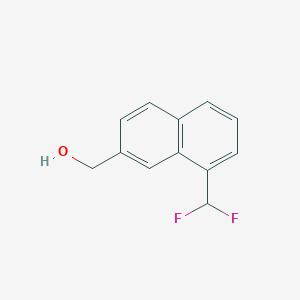
Trans-2-(9H-purin-9-yl)cyclopentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-2-(9H-purin-9-yl)cyclopentanol: is a chemical compound with the molecular formula C10H12N4O . It is a derivative of purine, a heterocyclic aromatic organic compound, and features a cyclopentanol moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trans-2-(9H-purin-9-yl)cyclopentanol can be achieved through several methods. One common approach involves the selective conversion of furfural to cyclopentanone or cyclopentanol using Cu–Co catalysts. These catalysts can be prepared by co-precipitation or oxalate sol–gel methods. The reaction conditions, such as hydrogen pressure and Cu loading, significantly influence the product distribution .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of catalytic hydrogenation and selective conversion using metal catalysts can be applied. The choice of catalyst and reaction conditions are critical for optimizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Trans-2-(9H-purin-9-yl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce fully hydrogenated cyclopentanol derivatives.
Applications De Recherche Scientifique
Chemistry: Trans-2-(9H-purin-9-yl)cyclopentanol is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of purine derivatives with biological macromolecules. It may serve as a model compound for investigating enzyme-substrate interactions and nucleic acid binding.
Medicine: The compound’s potential medicinal applications include its use as a precursor for developing antiviral and anticancer agents. Its purine moiety is of particular interest due to its presence in many biologically active molecules.
Industry: In the industrial sector, this compound can be utilized in the production of fine chemicals and pharmaceutical intermediates. Its reactivity and functional group compatibility make it a valuable component in various chemical processes .
Mécanisme D'action
The mechanism by which Trans-2-(9H-purin-9-yl)cyclopentanol exerts its effects involves interactions with molecular targets such as enzymes and nucleic acids. The purine moiety can engage in hydrogen bonding and π-π stacking interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate enzymatic activity and affect cellular processes .
Comparaison Avec Des Composés Similaires
- Cyclohexanol, 2-(9H-purin-9-yl)-, trans-
- 6-Chloro-9-(3’,3’-diethoxypropyl)purine
- 6-Mercapto-9-(3’,3’-diethoxypropyl)purine
Comparison: Trans-2-(9H-purin-9-yl)cyclopentanol is unique due to its cyclopentanol moiety, which imparts distinct chemical and physical properties compared to its analogs. For instance, Cyclohexanol, 2-(9H-purin-9-yl)-, trans- features a cyclohexanol ring, leading to differences in steric hindrance and reactivity.
Propriétés
Formule moléculaire |
C10H12N4O |
|---|---|
Poids moléculaire |
204.23 g/mol |
Nom IUPAC |
(1R,2R)-2-purin-9-ylcyclopentan-1-ol |
InChI |
InChI=1S/C10H12N4O/c15-9-3-1-2-8(9)14-6-13-7-4-11-5-12-10(7)14/h4-6,8-9,15H,1-3H2/t8-,9-/m1/s1 |
Clé InChI |
ALNZAMNUNABSQB-RKDXNWHRSA-N |
SMILES isomérique |
C1C[C@H]([C@@H](C1)O)N2C=NC3=CN=CN=C32 |
SMILES canonique |
C1CC(C(C1)O)N2C=NC3=CN=CN=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


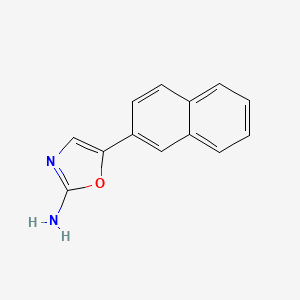
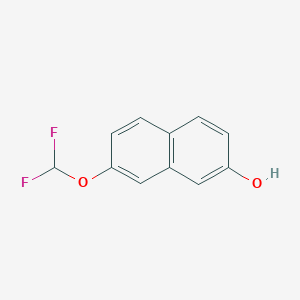
![6-Fluorospiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B11894440.png)
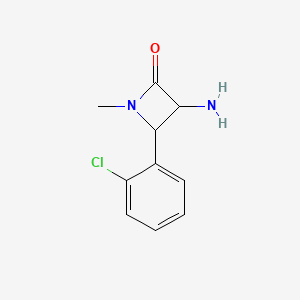
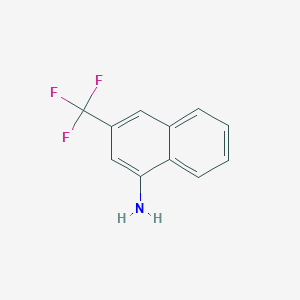
![5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile](/img/structure/B11894451.png)


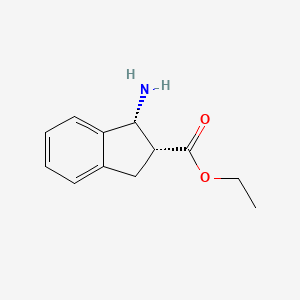

![7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B11894468.png)
